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Compound of Interest

Compound Name: Mosapride citrate

Cat. No.: B1676758

Introduction

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility and is
primarily utilized in the management of conditions such as functional dyspepsia, chronic
gastritis, and gastroesophageal reflux disease (GERD).[1][2][3] It functions as a selective
serotonin 5-HT4 receptor agonist, distinguishing it from earlier prokinetic agents through a
more targeted mechanism of action and a favorable safety profile.[1][3] Developed by
Dainippon Sumitomo Pharma, this compound, also known by trade names like Gasmotin, acts
by stimulating 5-HT4 receptors in the gastrointestinal nerve plexus.[2][4] This action increases
the release of acetylcholine, which in turn enhances gastric emptying and overall gut motility.[3]
[5] This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, pharmacology, and key experimental protocols related to
mosapride citrate for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties
Mosapride citrate is the citrate salt of mosapride, often in a dihydrate form. Its chemical name
is (£)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate
dihydrate.[3][6] The structure consists of a substituted benzamide core linked to a morpholine
ring, which is crucial for its pharmacological activity.

Table 1: Chemical Identifiers for Mosapride Citrate Dihydrate
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Identifier

IUPAC Name

Value

4-amino-5-chloro-2-ethoxy-
N-[[4-[(4-
fluorophenyl)methyllmorp
holin-2-
yllmethyl]lbenzamide;2-
hydroxypropane-1,2,3-
tricarboxylic
acid;dihydrate

Source(s)

[7]

CAS Number

636582-62-2 (Dihydrate);
112885-42-4 (Anhydrous
Citrate)

[7](8]

Molecular Formula

C21H25CIFN303 - CeHsO7 -
2H20 (Dihydrate)

[3]

650.05 g/mol (Dihydrate);

Molecular Weight 614.02 g/mol (Anhydrous 31141171
Citrate)
KVKIQHMTGSGTFO-

InChlKey ) [7]
UHFFFAOYSA-N (Dihydrate)
CCOC1=CC(=C(C=C1C(=O)N
CC2CN(CCcOo2)cc3=Cc=C(C

SMILES [7]

=C3)F)CI)N.C(C(=0)0)C(CC(=
0)0)(C(=0)0)0.0.0

| Synonyms | AS-4370, Gasmotin [[6][8] |

Table 2: Physicochemical Properties of Mosapride Citrate
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Property Value Source(s)

White to yellowish-white
Appearance ) [3]
crystalline powder

Melting Point 110-114 °C [9]
- Water: Practically insoluble /

Solubility [3114]
Insoluble
Methanol: Sparingly soluble [3][10]
DMSO: ~15-90 mg/mL [4][11]
Dimethylformamide (DMF): 1]
~20 mg/mL

N o 9.1 x 102 (chloroform/water, pH
Partition Coefficient (logP) [3]

7.0)

| UV/Vis (Amax) | 212, 232, 274, 309 nm [[11] |

Pharmacology
Mechanism of Action

The primary mechanism of action for mosapride citrate is its function as a selective serotonin
5-HT4 receptor agonist.[1] When mosapride binds to 5-HT4 receptors located within the enteric
nervous system of the gastrointestinal tract, it triggers a signaling cascade that stimulates the
release of the neurotransmitter acetylcholine (ACh).[1][2][5] The increased availability of ACh
promotes the contraction of smooth muscles in the gut wall, leading to enhanced peristalsis,
accelerated gastric emptying, and improved overall gastrointestinal motility.[1][3]

A key advantage of mosapride is its high selectivity for the 5-HT4 receptor. It exhibits minimal
affinity for 5-HT3 and dopamine D2 receptors.[1] This selectivity is clinically significant as it
reduces the likelihood of adverse effects commonly associated with less selective prokinetic
agents, such as nausea or extrapyramidal symptoms.[1] Some studies also suggest mosapride
possesses 5-HT3 receptor antagonist properties, which may contribute to its therapeutic effects
in managing functional gastrointestinal disorders.[12][13]
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Mosapride Citrate 5-HT4 Receptor Signaling Pathway.

Receptor Binding Profile

The efficacy and safety profile of mosapride are directly related to its receptor binding affinities.
It binds potently to the 5-HT4 receptor while showing significantly lower affinity for other
receptor types.

Table 3: Receptor Binding Affinities of Mosapride

Receptor . ) . .
Affinity Metric  Value (nM) Species/Tissue Source(s)
Target
5-HTa4 Ki 69.9 - [11]
5-HTa Ki 84.2 Guinea pig ileum  [14]
Guinea pig
5-HT4 ICso0 113 _ [15][16]
striatum
5-HTs Ki 1,189 - [11][13]
_ No significant
Dopamine D2 - o - [13]
activity
No significant
5-HT:1 - - [11][13]

activity

| 5-HT2 | - | No significant activity | - |[11][13] |

Pharmacokinetics and Metabolism

Mosapride is well-absorbed after oral administration, with peak plasma concentrations typically
reached within 1 to 2 hours.[1] The drug is primarily metabolized in the liver, with the
cytochrome P450 enzyme CYP3A4 playing a major role.[1][5] The main metabolic pathway
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involves the removal of the 4-fluorobenzyl group, resulting in the primary metabolite, known as
M-1 (des-4-fluorobenzyl compound).[3][5] Other minor pathways include oxidation of the
morpholine ring and hydroxylation of the benzene ring.[3][5] Excretion occurs through both
urine and feces.[3][5] The plasma protein binding rate for mosapride is high, at approximately
99.0%.[5]

Mosapride Citrate

Liver Metabolism
(CYP3A4 Enzyme)

minor pathway

Main Metabolite Other Minor Metabolites
(des-4-fluorobenzyl compound, M-1) (Oxidation, Hydroxylation)

Excretion
(Urine and Feces)

Click to download full resolution via product page
Metabolic Pathway of Mosapride Citrate.

Pharmacokinetic parameters can vary significantly between species, which is a critical
consideration in preclinical development.

Table 4: Pharmacokinetic Parameters of Mosapride in Different Species (Oral Administration)
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) Dose Cmax Bioavailabil
Species ta/2 (hours) ) Source(s)
(mglkg) (ng/mL) ity (%)
5 mg
Human (single ~30.7 ~2.0 - [5]
dose)
Dog (Male) 10 207 1.5 8% [6]
Monkey
10 862 0.9 14% [6]
(Male)
Rat (Male) 10 44 1.9 7% [17]
Rat (Female) 10 788 2.8 47% [17]

| Horse | 1.0 | 60| 3.6 -4.2| - |[18] |

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of mosapride for 5-HT4

receptors, as described in studies using guinea pig striatum or ileum.[14][15]

o Tissue Preparation: Homogenize guinea pig striatum or ileum in an appropriate buffer (e.qg.,

Tris-HCI) and centrifuge to isolate the cell membrane fraction containing the 5-HT4

receptors.

e Radioligand: Use a selective 5-HT4 antagonist radioligand, such as [3H]-GR113808.

¢ Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand

and varying concentrations of the test compound (mosapride citrate).

o Separation: After reaching equilibrium, separate the bound and free radioligand using rapid

vacuum filtration through glass fiber filters.

¢ Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.
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» Data Analysis: Plot the percentage of inhibition of radioligand binding against the
concentration of mosapride. Calculate the ICso value (the concentration of mosapride that
inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the
Cheng-Prusoff equation.

Protocol 2: In Vitro Gastrointestinal Motility Assay

This protocol is based on experiments evaluating the prokinetic effects of mosapride on
isolated guinea pig ileum.[13][15]

o Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath
containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and
aerated with carbogen (95% Oz, 5% COz).

e Transducer Setup: Attach one end of the tissue to a fixed point and the other to an isometric
force transducer to record muscle contractions.

» Stimulation: Induce electrical field stimulation (EFS) to evoke cholinergic contractions.

e Drug Application: Add cumulative concentrations of mosapride citrate to the organ bath and
record the enhancement of the electrically evoked contractions.

o Data Analysis: Plot the increase in contractile force against the mosapride concentration to
generate a dose-response curve. Calculate the ECso value, which is the concentration that
produces 50% of the maximum effect.

Protocol 3: Quantitative Analysis by Quantitative NMR
(ANMR)

This protocol provides a method for the precise content determination of mosapride citrate
raw material.[19]

Sample Preparation Data Processing
(Integrate characteristic

peaks of analyte & standard)

Content Calculation
(Compare integrals)

1H or 1°F NMR
Data Acquisition

(Weigh & dissolve sample
with Internal Standard)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6696030.htm
https://pubmed.ncbi.nlm.nih.gov/9399969/
https://www.benchchem.com/product/b1676758?utm_src=pdf-body
https://www.benchchem.com/product/b1676758?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/19/10442
https://www.benchchem.com/product/b1676758?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Quantitative NMR (QNMR) Analysis.

e Sample Preparation: Accurately weigh a sample of mosapride citrate and a suitable internal
standard (e.g., maleic acid for *H NMR or 4,4'-difluorodiphenylmethanone for 1°F NMR).[19]
Dissolve the mixture in an appropriate deuterated solvent (e.g., DMSO-de).

e NMR Acquisition: Acquire the NMR spectrum (either *H or 1°F) using an optimized set of
parameters, including a sufficient relaxation delay (D1) to ensure complete signal relaxation
for accurate quantification.

o Peak Selection: Identify and select non-overlapping, characteristic signal peaks for both
mosapride citrate and the internal standard. For *°F NMR, the signal from the fluorine atom
on mosapride can be used.[19]

 Integration: Carefully integrate the selected peaks for both the analyte and the internal
standard.

o Calculation: Calculate the content of mosapride citrate using the ratio of the integrals, the
molecular weights, and the masses of the sample and the internal standard. This method
can also be adapted to determine the salt-forming ratio between mosapride and citrate.[19]

Conclusion

Mosapride citrate is a well-characterized gastroprokinetic agent with a highly selective
mechanism of action centered on the 5-HT4 receptor. Its molecular structure and
physicochemical properties are well-defined, enabling various analytical and formulation
strategies. The pharmacological profile, distinguished by its receptor selectivity, underpins its
clinical efficacy and favorable safety. The pharmacokinetic properties, including its metabolism
via CYP3A4, are crucial for understanding its clinical use and potential drug interactions. The
experimental protocols detailed herein provide a foundation for further research and
development in the field of gastrointestinal motility disorders.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1676758#mosapride-citrate-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1676758#mosapride-citrate-molecular-structure-and-properties
https://www.benchchem.com/product/b1676758#mosapride-citrate-molecular-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676758?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

